![molecular formula C15H13N3O B6104333 4-[(E)-(1-methylbenzimidazol-2-yl)iminomethyl]phenol](/img/structure/B6104333.png)
4-[(E)-(1-methylbenzimidazol-2-yl)iminomethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(1-methylbenzimidazol-2-yl)iminomethyl]phenol is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a benzimidazole moiety linked to a phenol group through an imine (C=N) bond. The presence of both benzimidazole and phenol groups in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(1-methylbenzimidazol-2-yl)iminomethyl]phenol can be achieved through a one-pot condensation reaction. This involves reacting 1-methyl-2-aminobenzimidazole with 4-hydroxybenzaldehyde in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(1-methylbenzimidazol-2-yl)iminomethyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, particularly at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as chromic acid or potassium permanganate can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Scientific Research Applications
4-[(E)-(1-methylbenzimidazol-2-yl)iminomethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and luminescent properties.
Biology: Investigated for its antimicrobial and anticancer activities due to the presence of the benzimidazole moiety, which is known for its biological activity.
Industry: Utilized in the synthesis of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[(E)-(1-methylbenzimidazol-2-yl)iminomethyl]phenol is largely dependent on its interaction with biological targets. The benzimidazole moiety can interact with nucleic acids and proteins, disrupting their function. This interaction can inhibit the growth of cancer cells or microorganisms. The phenol group can also participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(1-methylbenzimidazol-2-yl)iminomethyl]phenol
- 4-[(E)-(1-ethylbenzimidazol-2-yl)iminomethyl]phenol
- 6-[(5-bromopyridin-2-yl)iminomethyl]phenol
Uniqueness
4-[(E)-(1-methylbenzimidazol-2-yl)iminomethyl]phenol is unique due to the specific positioning of the benzimidazole and phenol groups, which can influence its reactivity and biological activity. The presence of the methyl group on the benzimidazole ring can also affect its electronic properties and interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[(E)-(1-methylbenzimidazol-2-yl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18-14-5-3-2-4-13(14)17-15(18)16-10-11-6-8-12(19)9-7-11/h2-10,19H,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQICRFYBLUSOLQ-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/N=C/C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{2-[4-(2-methoxyethyl)-1-piperazinyl]-2-oxoethyl}-4-(1-naphthylmethyl)-2-piperazinone](/img/structure/B6104252.png)
![1-({5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-2,4-DIMETHOXYPHENYL}SULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE](/img/structure/B6104273.png)
![N~1~-(2,6-DIMETHYLPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B6104286.png)
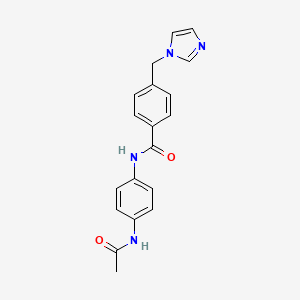
![(3S*)-4-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-1,3-dimethyl-2-piperazinone](/img/structure/B6104307.png)
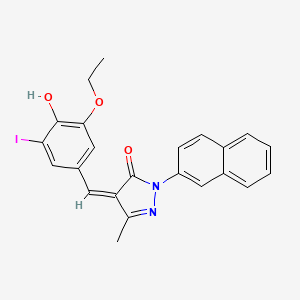
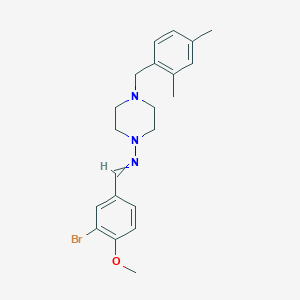
![2-FURYL{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE](/img/structure/B6104329.png)
![1-(diethylamino)-3-(2-methoxy-4-{[methyl(4-pyrimidinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6104341.png)
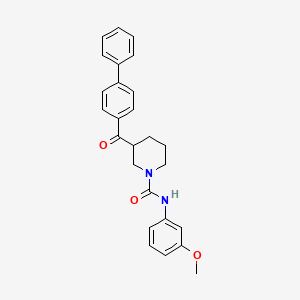
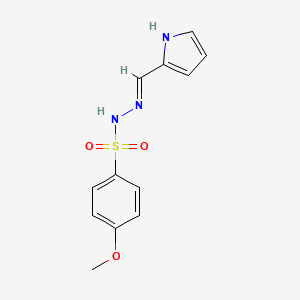
![6-butyl-2-(4-{[rel-(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl}phenyl)-4(3H)-pyrimidinone trifluoroacetate](/img/structure/B6104354.png)
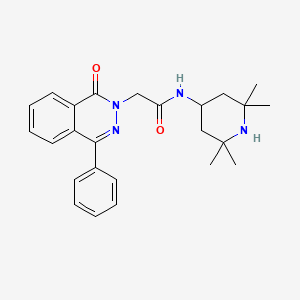
![N-{1-[1-(3,4-dimethylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6104367.png)
